molecular formula C8H8I2 B14764420 4-Ethyl-1,2-diiodobenzene

4-Ethyl-1,2-diiodobenzene

Cat. No.: B14764420
M. Wt: 357.96 g/mol
InChI Key: FAXSDAYPOJHUQD-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-diiodobenzene is an organic compound with the molecular formula C8H8I2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 2 positions and an ethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the ethyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination can be applied. Industrial synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2-diiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Cross-Coupling Reactions: Palladium catalysts are commonly employed in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products include compounds where iodine atoms are replaced by other functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Ethyl-1,2-diiodobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of radiolabeled compounds for imaging studies.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates then participate in subsequent chemical transformations, resulting in the formation of new products.

Comparison with Similar Compounds

    1,2-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered.

    4-Ethyl-1,3-diiodobenzene: Has iodine atoms at different positions, affecting its reactivity and applications.

    4-Ethyl-1,4-diiodobenzene: Another positional isomer with distinct chemical properties.

Uniqueness: 4-Ethyl-1,2-diiodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both iodine atoms and an ethyl group provides a versatile platform for various chemical transformations.

Properties

Molecular Formula

C8H8I2

Molecular Weight

357.96 g/mol

IUPAC Name

4-ethyl-1,2-diiodobenzene

InChI

InChI=1S/C8H8I2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

InChI Key

FAXSDAYPOJHUQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)I)I

Origin of Product

United States

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